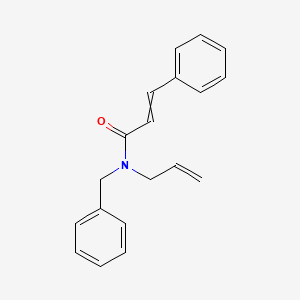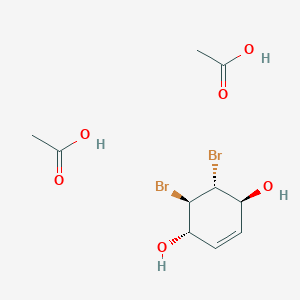
acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol is a compound that features a cyclohexene ring with two bromine atoms and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol typically involves the bromination of cyclohexene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent like dichloromethane. The hydroxyl groups are introduced through hydrolysis or oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure safety, cost-effectiveness, and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form cyclohexene derivatives with hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include cyclohexene derivatives with various functional groups, such as ketones, carboxylic acids, amines, and thiols.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;(1S,4S,5R,6R)-5,6-diacetyloxy-4-phenylmethoxy-1-cyclohex-2-enyl: Similar structure but with different functional groups.
Methyl but-2-ynoate: Different structure but shares some reactivity patterns.
Uniqueness
Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol is unique due to the presence of both bromine atoms and hydroxyl groups on the cyclohexene ring
Propiedades
Número CAS |
170210-89-6 |
|---|---|
Fórmula molecular |
C10H16Br2O6 |
Peso molecular |
392.04 g/mol |
Nombre IUPAC |
acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H8Br2O2.2C2H4O2/c7-5-3(9)1-2-4(10)6(5)8;2*1-2(3)4/h1-6,9-10H;2*1H3,(H,3,4)/t3-,4-,5+,6+;;/m0../s1 |
Clave InChI |
NBXUCZLDRHBQSS-LFGVUSOASA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
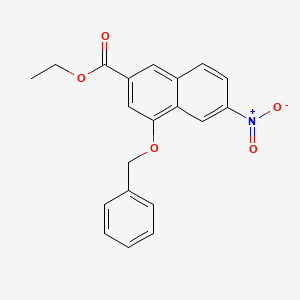
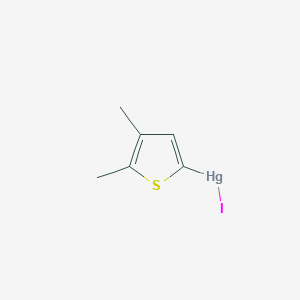
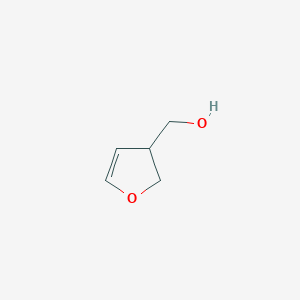

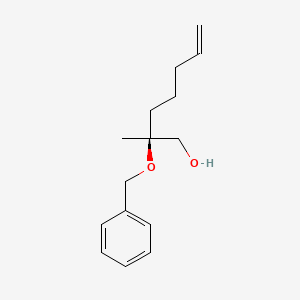
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
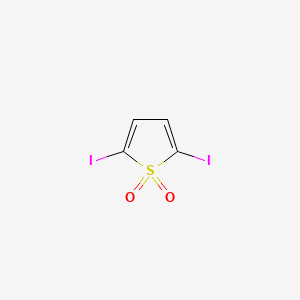
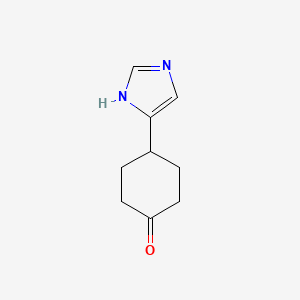
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
